3-(acetylsulfanylmethyl)benzenediazonium
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Overview
Description
3-(Acetylsulfanylmethyl)benzenediazonium is an organic compound with the molecular formula C9H9N2OS+. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used as intermediates in the preparation of various aromatic compounds due to their ability to undergo a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylsulfanylmethyl)benzenediazonium typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid at low temperatures (0–5°C) to form the diazonium salt. The general reaction is as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with hydrochloric acid (HCl) to form nitrous acid (HNO2).
Diazotization: The aromatic amine is then treated with the freshly prepared nitrous acid to form the diazonium salt.
For this compound, the starting material would be 3-(acetylsulfanylmethyl)aniline, which undergoes diazotization to form the desired diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to maintain the stability of the diazonium salt, which can be prone to decomposition.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylsulfanylmethyl)benzenediazonium can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. These reactions are often catalyzed by copper(I) salts (Sandmeyer reactions).
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H3PO2) are employed.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Coupling Products: Azo compounds.
Reduction Products: Aromatic amines.
Scientific Research Applications
3-(Acetylsulfanylmethyl)benzenediazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds, including dyes and pharmaceuticals.
Biology: Diazonium salts are used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(acetylsulfanylmethyl)benzenediazonium involves the formation of a highly reactive diazonium ion, which can undergo various nucleophilic substitution reactions. The diazonium ion acts as an electrophile, making the aromatic ring available for attack by nucleophiles. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen, carbon-halogen, and carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in reactivity but lacks the acetylsulfanylmethyl group.
4-Nitrobenzenediazonium: Contains a nitro group, which affects its reactivity and applications.
2,4-Dinitrobenzenediazonium: Contains two nitro groups, making it more reactive in certain substitution reactions.
Uniqueness
3-(Acetylsulfanylmethyl)benzenediazonium is unique due to the presence of the acetylsulfanylmethyl group, which can influence its reactivity and the types of products formed in its reactions. This functional group can also provide additional sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
31766-14-0 |
---|---|
Molecular Formula |
C9H9N2OS+ |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(acetylsulfanylmethyl)benzenediazonium |
InChI |
InChI=1S/C9H9N2OS/c1-7(12)13-6-8-3-2-4-9(5-8)11-10/h2-5H,6H2,1H3/q+1 |
InChI Key |
CVBUYVJAYGFRHX-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC1=CC(=CC=C1)[N+]#N |
Canonical SMILES |
CC(=O)SCC1=CC(=CC=C1)[N+]#N |
Key on ui other cas no. |
31766-14-0 |
Synonyms |
alpha-acetylthio-m-toluenediazonium alpha-acetylthiol-3-toluenediazonium |
Origin of Product |
United States |
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